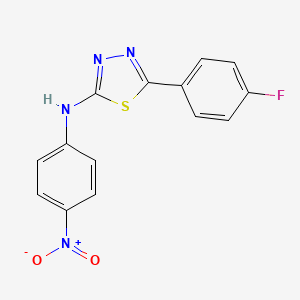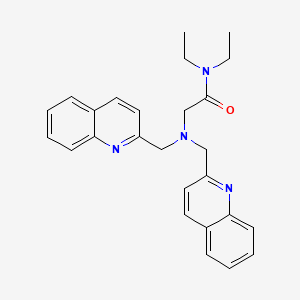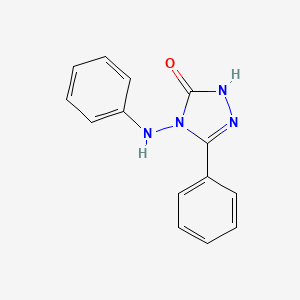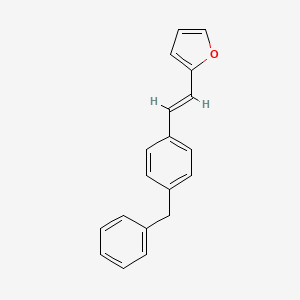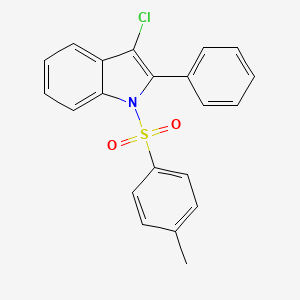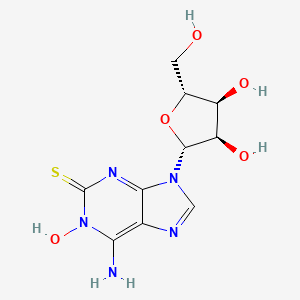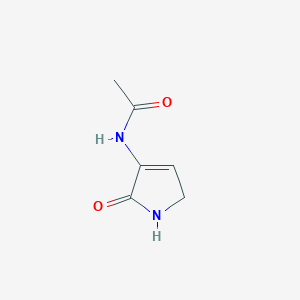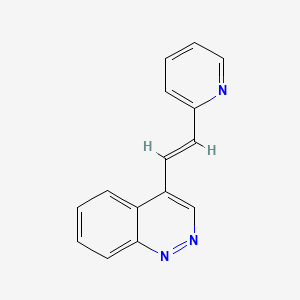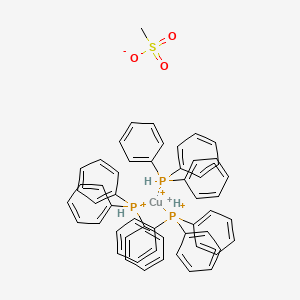
Copper tris(triphenylphosphine),methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper tris(triphenylphosphine),methanesulfonate is a coordination compound that features a copper(I) center coordinated to three triphenylphosphine ligands and one methanesulfonate anion. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of copper tris(triphenylphosphine),methanesulfonate typically involves the reaction of copper(I) salts with triphenylphosphine in the presence of methanesulfonic acid. A common method includes dissolving copper(I) chloride in a solvent such as dichloromethane, followed by the addition of triphenylphosphine and methanesulfonic acid. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Copper tris(triphenylphosphine),methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can also participate in reduction reactions, often facilitated by the triphenylphosphine ligands.
Substitution: Ligand exchange reactions are common, where triphenylphosphine ligands can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically occur in solvents like dichloromethane or acetonitrile under mild conditions.
Major Products:
Oxidation: Copper(II) complexes with modified ligand environments.
Reduction: Copper(I) complexes with altered ligand configurations.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Copper tris(triphenylphosphine),methanesulfonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of copper tris(triphenylphosphine),methanesulfonate involves its ability to coordinate with various substrates through its copper(I) center. The triphenylphosphine ligands provide steric and electronic stabilization, allowing the compound to participate in a variety of catalytic and binding processes. In biological systems, it can interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Copper(I) chloride tris(triphenylphosphine): Similar structure but with chloride instead of methanesulfonate.
Copper(I) bromide tris(triphenylphosphine): Bromide anion instead of methanesulfonate.
Copper(I) iodide tris(triphenylphosphine): Iodide anion instead of methanesulfonate.
Uniqueness: Copper tris(triphenylphosphine),methanesulfonate is unique due to the presence of the methanesulfonate anion, which can influence its solubility, reactivity, and overall stability compared to other copper(I) triphenylphosphine complexes. This uniqueness makes it particularly valuable in specific catalytic and biological applications .
Propriétés
Formule moléculaire |
C55H51CuO3P3S+3 |
|---|---|
Poids moléculaire |
948.5 g/mol |
Nom IUPAC |
copper(1+);methanesulfonate;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.CH4O3S.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4;/h3*1-15H;1H3,(H,2,3,4);/q;;;;+1/p+2 |
Clé InChI |
AGTUEILEBVSIBV-UHFFFAOYSA-P |
SMILES canonique |
CS(=O)(=O)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol](/img/structure/B12915014.png)
![Furo[3,2-f][1,3]benzoxazole](/img/structure/B12915015.png)

![Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12915027.png)
![3-Methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915028.png)
![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12915038.png)
